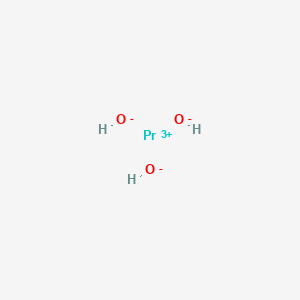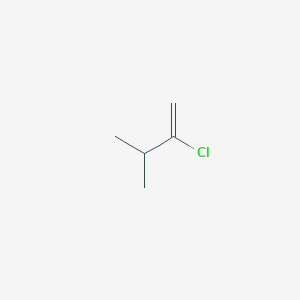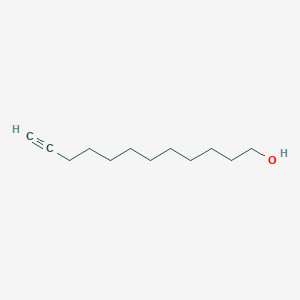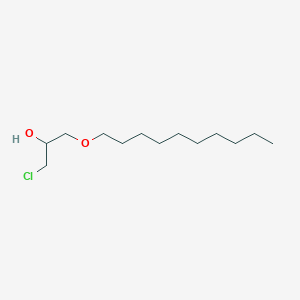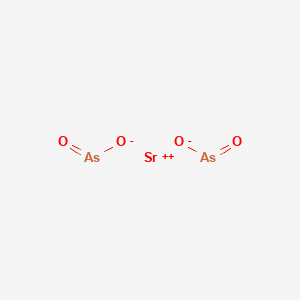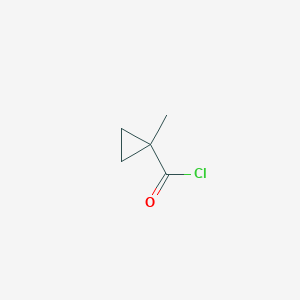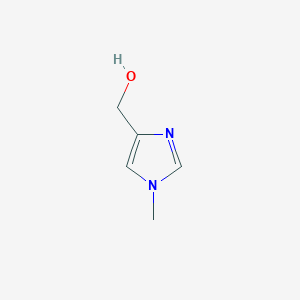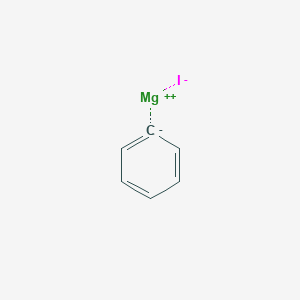
ヨードフェニルマグネシウム
説明
Phenylmagnesium iodide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically used to form carbon-carbon bonds by reacting with electrophiles, particularly carbonyl compounds. The general structure of a Grignard reagent is RMgX, where R is an organic group and X is a halogen. In the case of phenylmagnesium iodide, R is a phenyl group (C6H5-) and X is iodine (I).
Synthesis Analysis
The synthesis of phenylmagnesium iodide and related compounds can be achieved through various methods. For instance, the reaction of diethylmagnesium with diphenylphosphane yields complexes with bridging PPh2 ligands, which are related to the Grignard reagents . Another method involves the magnesiation of functionalized aromatic halides, such as ethyl 3- or 4-iodobenzoate, using active magnesium to produce phenylmagnesium iodides . These methods demonstrate the versatility in synthesizing organomagnesium compounds with varying functional groups.
Molecular Structure Analysis
The molecular structure of phenylmagnesium iodide-related compounds can be quite complex. For example, the reaction of diethylmagnesium with diphenylphosphane not only forms simple complexes but can also lead to the formation of oligomeric and polymeric structures with varying Mg-P bond lengths and characteristic P-H stretching frequencies . These structural variations can significantly influence the reactivity and stability of the resulting compounds.
Chemical Reactions Analysis
Phenylmagnesium iodide is known for its reactivity in various chemical reactions. It can be used to synthesize asymmetric compounds, such as atrolactic acid, by reacting with sugar esters of phenylglyoxylic acid . Additionally, phenylmagnesium iodide can be used to convert nitroarenes into functionalized heterocycles, such as benzimidazoles and indoles . The reagent's ability to insert into C-H bonds and form new carbon-carbon bonds is a key feature of its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylmagnesium iodide are influenced by its structure and the presence of coordinating solvents. For instance, the stability of phenylmagnesium iodides can vary with the functional groups attached to the aromatic ring and the reaction conditions, such as temperature . The coordination of solvents like THF can also affect the crystalline structure and solubility of the compounds . These properties are crucial for the handling and application of phenylmagnesium iodide in synthetic chemistry.
科学的研究の応用
グリニャール試薬
ヨードフェニルマグネシウムは、グリニャール試薬の一種です . グリニャール試薬は、有機マグネシウム化合物の総称であり、有機化学において炭素-炭素結合形成に広く用いられています。それらは、新しい炭素-炭素結合を形成するための強力なツールであり、複雑な有機分子の合成を可能にします。
有機化合物の合成
ヨードフェニルマグネシウムは、さまざまな有機化合物の合成に頻繁に使用されます . それは、新しい炭素-炭素結合を形成するために、幅広い求電子剤と反応することができます。これは、複雑な有機分子の合成において貴重なツールとなります。
色素増感太陽電池
研究により、ヨードフェニルマグネシウムは、色素増感太陽電池用の二価ヨウ化物材料の合成に使用できることが示されています . これらの太陽電池は、その高効率と低製造コストのために、他の光起電力デバイスの潜在的な代替手段として注目を集めています .
二価塩の合成
ヨードフェニルマグネシウムは、二価塩の合成に使用できます . これらの塩は、色素増感太陽電池において、その光起電力特性を向上させるために使用されてきました .
化学反応における触媒
ヨードフェニルマグネシウムは、特定の化学反応で触媒として作用することができます . 新しい炭素-炭素結合を形成する能力により、有機合成において貴重な触媒となっています。
研究開発
ヨードフェニルマグネシウムは、さまざまな研究開発用途に使用されます . それは、しばしば、新しい化合物の合成や化学反応の研究のために、研究室で使用されます .
作用機序
Target of Action
Phenylmagnesium iodide, a Grignard reagent, primarily targets carbonyl compounds such as aldehydes and ketones . It acts as a synthetic equivalent for the phenyl anion synthon .
Mode of Action
Phenylmagnesium iodide is a strong nucleophile and a strong base . It can abstract even mildly acidic protons, thus the substrate must be protected where necessary. It often adds to carbonyls, such as ketones, aldehydes . With carbon dioxide, it reacts to give benzoic acid after an acidic workup .
Biochemical Pathways
The Grignard reaction, in which phenylmagnesium iodide is a key player, is valuable for its ability to form carbon-carbon bonds . This reaction is crucial in organic synthesis, enabling the construction of complex organic compounds from simpler ones.
Pharmacokinetics
It is a highly reactive compound used in laboratory settings for chemical synthesis .
Result of Action
The result of phenylmagnesium iodide’s action is the formation of new organic compounds. For example, it can react with carbon dioxide to produce benzoic acid . It can also react with carbonyl compounds to form alcohols .
Action Environment
Phenylmagnesium iodide is sensitive to the environment. It reacts with water and must be handled under anhydrous conditions . It is usually prepared and used in an inert atmosphere to prevent oxidation . The solvent used for the reaction (commonly diethyl ether or tetrahydrofuran) must be aprotic, as protic solvents like alcohols and water contain an acidic proton and react with phenylmagnesium iodide .
特性
IUPAC Name |
magnesium;benzene;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.HI.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHABGGPYFXXOQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does phenylmagnesium iodide influence the stereoselectivity of reactions, particularly compared to other phenylmagnesium halides?
A: Phenylmagnesium iodide exhibits unique stereoselectivity compared to other phenylmagnesium halides like the bromide and chloride. For instance, in the addition reaction with biacetyl or phenylacetoin, phenylmagnesium iodide, along with phenyllithium, favors the formation of products with a dl:meso ratio greater than one []. This suggests that these reagents preferentially form one diastereomer over the other. Conversely, using phenylmagnesium bromide or chloride results in a dl:meso ratio less than one, indicating a shift in stereoselectivity towards the other diastereomer []. This difference in selectivity is likely attributed to the varying steric hindrance and electronic properties of the halides influencing the transition state of the reaction and thereby impacting the final product distribution.
Q2: How does phenylmagnesium iodide interact with isopropenyl methyl ketone in polymerization reactions?
A: Phenylmagnesium iodide acts as a catalyst in the polymerization of isopropenyl methyl ketone, yielding a mixture of polymers with varying properties []. Unlike polymerization induced by γ-ray radiation, using phenylmagnesium iodide results in two distinct polymer fractions: one soluble in methyl ethyl ketone and the other insoluble []. This difference in solubility arises from the structural differences in the polymers formed. The soluble fraction is amorphous, lacking a defined crystalline structure, while the insoluble fraction exhibits crystallinity []. This suggests that the phenylmagnesium iodide catalyst influences not only the polymerization process but also the final polymer structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




